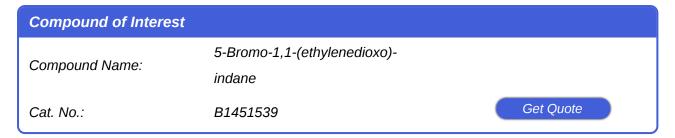


Spectroscopic Analysis of 5-Bromo-1,1-(ethylenedioxo)-indane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **5-Bromo-1,1-** (ethylenedioxo)-indane and its key precursor, 5-Bromo-1-indanone, alongside the foundational structure, indane. Due to the limited availability of published experimental spectra for **5-Bromo-1,1-(ethylenedioxo)-indane**, this guide leverages data from structurally related and commercially available compounds to provide valuable context for researchers. The inclusion of detailed experimental protocols offers a practical framework for the acquisition and analysis of spectroscopic data for this class of compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromo-1-indanone and indane, providing a basis for comparison and prediction of the spectral characteristics of **5-Bromo-1,1-(ethylenedioxo)-indane**.

Table 1: ¹H NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5-Bromo-1- indanone	7.63	d	1H	Ar-H
7.55	dd	1H	Ar-H	
7.39	d	1H	Ar-H	
3.14	t	2H	-CH ₂ -	
2.72	t	2H	-CH ₂ -C=O	
Indane	7.21-7.11	m	4H	Ar-H
2.92	t	4H	-CH ₂ -	_
2.08	quintet	2H	-CH2-CH2-CH2-	_

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	
5-Bromo-1-indanone	205.5, 154.9, 138.0, 131.3, 128.0, 127.5, 121.7, 36.3, 26.1	
Indane	144.6, 126.3, 124.5, 32.8, 25.4	

Table 3: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Functional Group
5-Bromo-1-indanone[1][2]	~1700	C=O (ketone)
~1600, ~1470	Aromatic C=C	
~700-800	C-Br	_
Indane[3]	~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch	
~1600, ~1480	Aromatic C=C	_

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
5-Bromo-1-indanone[4]	210/212 (due to Br isotopes)	182/184, 103
Indane[5]	118	117, 91

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These methods are broadly applicable to small organic molecules like indane derivatives.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[₆] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.
 [₆] Ensure the sample is fully dissolved; if particulates are present, filter the solution into the NMR tube.[₆]
- Instrumentation: Data is acquired on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher.



- ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
- Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent signal.[7]
- 2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
- Sample Preparation: This technique requires minimal sample preparation.[8] A small amount
 of the solid or liquid sample is placed directly onto the ATR crystal (commonly diamond).[9]
 For solid samples, a pressure clamp is applied to ensure good contact between the sample
 and the crystal surface.[10]
- Instrumentation: A FTIR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument records the infrared light that is internally reflected within the crystal and interacts with the sample at the surface.[11][12]
- Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
- 3. Electron Ionization Mass Spectrometry (EI-MS)
- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS) for volatile compounds.[13] The sample is vaporized under high vacuum.



- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][15] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•) and various fragment ions.[16]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization



Sample Preparation Sample NMR FTIR MS Dissolve in Place on Vaporize under **Deuterated Solvent** ATR Crystal Vacuum Spectroscopic Analysis Mass Spectrometer NMR Spectrometer ATR-FTIR Spectrometer (El Source) Data ⊈utput NMR Spectrum IR Spectrum Mass Spectrum (Chemical Shift) (Wavenumber) (m/z)

Experimental Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. 5-Bromo-1-indanone(34598-49-7) IR Spectrum [m.chemicalbook.com]
- 2. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 3. Indane [webbook.nist.gov]
- 4. 5-Bromo-1-indanone | C9H7BrO | CID 520695 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indane [webbook.nist.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromo-1,1-(ethylenedioxo)indane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1451539#spectroscopic-data-for-5-bromo-1-1ethylenedioxo-indane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com